N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide
Description
N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide is a chemical compound with a unique structure that includes a cyclopropyl group, a furan ring, and a carboxamide functional group
Properties
IUPAC Name |
N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-2-5-10(15-7)11(14)12-6-9(13)8-3-4-8/h2,5,8H,3-4,6H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFZTGLPZLKBSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide typically involves the reaction of 2-cyclopropyl-2-oxoacetic acid with 5-methylfuran-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its hypolipidemic effects and potential use in treating hyperlipidemia.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as esterases and chymotrypsin by binding to their active sites, thereby preventing substrate access and subsequent catalysis. This inhibition can lead to decreased uptake of triglycerides and cholesterol esters in the small intestine, contributing to its hypolipidemic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-2-oxoethyl)-5-ethyl-4-methyl-2-thiophenecarboxamide
- N-{2-[(2-cyclopropyl-2-oxoethyl)thio]-4,6-dihydroxy-5-pyrimidinyl}acetamide
Uniqueness
N-(2-cyclopropyl-2-oxoethyl)-5-methylfuran-2-carboxamide is unique due to its specific combination of a cyclopropyl group, a furan ring, and a carboxamide functional group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit specific enzymes and its potential hypolipidemic effects further distinguish it from similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
